Product packaging for (5R)-1,4-Diaza-bicyclo[3.2.1]octane(Cat. No.:CAS No. 857521-72-3)

(5R)-1,4-Diaza-bicyclo[3.2.1]octane

Cat. No.: B3289373
CAS No.: 857521-72-3
M. Wt: 112.17
InChI Key: KYCAEEFYFFBAAP-ZCFIWIBFSA-N
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Description

(5R)-1,4-Diaza-bicyclo[3.2.1]octane is a chiral diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This saturated bicyclic structure, featuring two nitrogen atoms in a specific stereochemical configuration, serves as a versatile and privileged precursor for the synthesis of biologically active molecules. Its primary research value lies in its role as a key intermediate for developing novel therapeutics. Derivatives of the 1,4-diazabicyclo[3.2.1]octane scaffold have been extensively explored as potent inhibitors of serine β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins . Incorporating this core structure can help restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens . Furthermore, this bicyclic system has been investigated for its potential to modulate the nicotinic acetylcholine receptors (nAChRs) in the central nervous system . Research indicates that such derivatives could lead to new treatments for various neurological disorders and conditions, including cognitive deficits, neuropathic pain, and neurodegenerative diseases . The specific (R) stereochemistry of this compound is critical for its interaction with biological targets, influencing both binding affinity and selectivity. This product is intended for research purposes only by qualified laboratory professionals. Please refer to the product's Certificate of Analysis for detailed specifications on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B3289373 (5R)-1,4-Diaza-bicyclo[3.2.1]octane CAS No. 857521-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-1,4-diazabicyclo[3.2.1]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAEEFYFFBAAP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@H]1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5r 1,4 Diazabicyclo 3.2.1 Octane and Its Functionalized Derivatives

Stereocontrolled Approaches to the (5R)-1,4-Diazabicyclo[3.2.1]octane Core

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (5R)-1,4-diazabicyclo[3.2.1]octane to ensure the desired biological activity. Various strategies have been developed to achieve high levels of stereocontrol in the construction of this bicyclic system.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, carbohydrates, and terpenes, to construct complex chiral molecules. researchgate.netnih.gov This approach leverages the inherent chirality of the starting material to introduce the desired stereochemistry into the target molecule. For instance, pyroglutamic acid, a derivative of the amino acid glutamic acid, has been employed as a chiral starting material for the diastereoselective synthesis of the 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid framework. sci-hub.st This strategy provides an efficient route to functionalized bicyclic systems with defined stereochemistry.

Asymmetric Catalysis in Bicyclo[3.2.1]octane Framework Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, offering high efficiency and stereocontrol. umich.edu In the context of 1,4-diazabicyclo[3.2.1]octane synthesis, transition-metal catalyzed reactions have proven particularly effective. For example, a key step in the synthesis of certain diazabicyclooctane β-lactamase inhibitors involves a Rh-catalyzed asymmetric hydrogenation to create a crucial α-amino acid ester derivative with excellent enantiocontrol (99% ee). researchgate.net Another notable example is the use of an iridium-catalyzed asymmetric allylic amidation in the total synthesis of (+)-quinocarcinamide, which features a diazabicyclo[3.2.1]octane ring. bohrium.com Organocatalysis also presents a valuable approach, with chiral phosphoric acids and bifunctional thiourea (B124793) catalysts being used to mediate enantioselective transformations for the synthesis of bicyclo[3.2.1]octane derivatives. umich.edu

Diastereoselective Synthesis and Enantiomeric Enrichment Protocols

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. In the synthesis of functionalized 1,4-diazabicyclo[3.2.1]octanes, diastereoselectivity can be achieved through various methods, including substrate-controlled reactions where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent transformations. jst.go.jp For example, the synthesis of the 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid framework from pyroglutamic acid proceeds in a diastereoselective manner. sci-hub.st

Enantiomeric enrichment protocols are employed to increase the enantiomeric excess of a chiral compound. While specific examples for (5R)-1,4-diazabicyclo[3.2.1]octane are not extensively detailed in the provided search results, methods like chiral resolution using chiral acids are common for separating enantiomers of related piperazine (B1678402) derivatives and could be applicable. researchgate.net

Tandem and Cascade Reactions for Bicyclic Scaffold Assembly

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and atom-economical approach to complex molecular architectures. beilstein-journals.org These reactions have been successfully applied to the synthesis of the bicyclo[3.2.1]octane core. nih.gov For instance, a stereocontrolled 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a key step in constructing the diazabicyclo[3.2.1]octane ring in the synthesis of (+)-quinocarcinamide. bohrium.com Similarly, tandem iminium ion cyclization/nucleophilic addition reactions have been utilized for the polymer-supported stereoselective synthesis of related oxa-diazabicyclo[3.2.1]octane scaffolds. researchgate.net Organocatalytic domino reactions, such as Michael-Henry or Michael-aldol reactions, have also been employed to construct substituted bicyclo[3.2.1]octan-2-ones.

Regioselective Functionalization of the (5R)-1,4-Diazabicyclo[3.2.1]octane Skeleton

Once the bicyclic core is constructed, regioselective functionalization is crucial for introducing desired properties and for building more complex molecules. The two nitrogen atoms in the 1,4-diazabicyclo[3.2.1]octane skeleton present distinct chemical environments, allowing for selective modification.

C-Functionalization at Various Positions of the Bicyclic Ring System

The ability to introduce functional groups at specific positions on the 1,4-diazabicyclo[3.2.1]octane ring is crucial for developing new derivatives with tailored properties.

One approach involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine with electron-deficient olefins and acetylenes to create derivatives of 3,8-diazabicyclo[3.2.1]octane-2,4-dione. rsc.org Another strategy utilizes 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, in 1,3-dipolar cycloadditions with acrylate (B77674) and acrylic acid derivatives. acs.org For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields a 3,8-diazabicyclo[3.2.1]octane. acs.org

Furthermore, the synthesis of 5-Chloro-2-(1,4-diazabicyclo[3.2.1]octan-4-ylmethyl)-1,3-thiazole has been achieved through a multi-step process starting from 5-chloro-2-thiophenecarbonitrile and 1,4-diazabicyclo[3.2.1]octane. smolecule.com This highlights the potential for functionalization at the N4 position, which can then be used to introduce various substituents.

A general method for producing 1,2-diazabicyclo[3.2.1]octane involves the nitrosation of piperidine (B6355638) carboxylic acids, followed by reduction to 1-aminopiperidine (B145804) carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and subsequent reduction. sci-hub.st

Protecting Group Chemistry in the Synthesis of (5R)-1,4-Diazabicyclo[3.2.1]octane Derivatives

Protecting groups are essential tools in the multi-step synthesis of complex molecules, and the synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane derivatives is no exception. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atoms in the bicyclic system. cymitquimica.com For example, 8-Boc-3,8-diaza-bicyclo[3.2.1]octane is a versatile intermediate in organic synthesis. cymitquimica.com

The strategic use of different protecting groups allows for selective functionalization of the two nitrogen atoms. For instance, protecting the N3 position with a Boc group enables selective modification at the N8 position. evitachem.com Following the desired transformation at N8, the Boc group at N3 can be removed to allow for further functionalization at that site. evitachem.com This orthogonal protection strategy is critical for creating unsymmetrical derivatives.

In some synthetic routes, a benzyloxycarbonyl (Cbz or Z) group is used as a protecting group. google.com The choice of protecting group often depends on the specific reaction conditions and the desired final product. It is crucial that the protecting group is stable during certain reaction steps and can be selectively removed without affecting other functional groups in the molecule. googleapis.com

Development of Scalable Synthetic Routes for Academic and Pre-Industrial Applications

The development of scalable and cost-effective synthetic routes is crucial for the transition from laboratory-scale synthesis to academic and pre-industrial applications. One reported scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues starts from N-benzyl-2,5-dicarbethoxypyrrolidine. researchgate.netccspublishing.org.cn This multi-step synthesis involves reduction, debenzylation to an N-Boc protected diol, mesylation, and finally cyclization with benzylamine (B48309) to yield the desired diazabicyclo[3.2.1]octane scaffold. researchgate.netccspublishing.org.cn

Another approach focuses on developing short and efficient routes for intermediates used in the synthesis of β-lactamase inhibitors. google.com For example, a two-step synthesis for a key intermediate has been developed, which is a significant improvement over previous four-step processes. google.com Such improvements in synthetic efficiency are vital for making these complex molecules more accessible for research and potential commercialization.

Synthetic Approaches to Complex Molecules Incorporating the (5R)-1,4-Diazabicyclo[3.2.1]octane Moiety

The (5R)-1,4-diazabicyclo[3.2.1]octane core is a key component of several complex and biologically active molecules. One notable example is its incorporation into β-lactamase inhibitors. google.com The synthesis of these complex molecules often involves the coupling of the diazabicyclo[3.2.1]octane moiety with other cyclic systems, such as piperidine derivatives. google.com

The synthesis of (+)-quinocarcinamide, an enantiomer of a natural antitumor antibiotic, represents another significant application. bohrium.com A key step in this total synthesis is the stereocontrolled 1,3-dipolar cycloaddition between an azomethine ylide and tert-butyl acrylate to construct the diazabicyclo[3.2.1]octane ring. bohrium.com

Furthermore, the 2,8-diheterobicyclo[3.2.1]octane skeleton, which is present in a variety of natural products, can be accessed through the regioselective rearrangement of azanorbornanic aminyl radicals. acs.orgus.es This method provides a pathway to previously unknown 2,8-diazabicyclo[3.2.1]oct-2-enes. acs.org

Reactivity and Mechanistic Investigations of 5r 1,4 Diazabicyclo 3.2.1 Octane Derivatives

Reactivity at Bridged Nitrogen Centers

The nucleophilic nature of the nitrogen atoms in the 1,4-diazabicyclo[3.2.1]octane skeleton dictates much of its reactivity. These nitrogen centers can readily participate in reactions such as quaternization, N-alkylation, and N-acylation.

Quaternization Reactions and Characterization of Ammonium (B1175870) Salts

The formation of quaternary ammonium salts is a characteristic reaction of tertiary amines, and the bridged nitrogen atoms of 1,4-diazabicyclo[3.2.1]octane derivatives are no exception. These reactions typically involve the treatment of the diazabicyclic compound with an alkyl halide. The resulting ammonium salts are often crystalline solids and can be characterized by various spectroscopic techniques.

For instance, the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic diamine, with alkyl halides leads to the formation of mono- and di-quaternary ammonium salts. The choice of solvent can influence the selectivity of mono- versus di-alkylation. In less polar solvents like ethyl acetate (B1210297), the mono-quaternized product often precipitates, preventing further reaction. The formation of dicationic species is also possible, particularly with strong acids. researchgate.net

The characterization of these ammonium salts is crucial for confirming their structure. X-ray crystallography has been used to determine the solid-state structure of various ammonium salts, providing detailed information about bond lengths, bond angles, and crystal packing. For example, the crystal structure of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid cyclohexylammonium salt has been determined, showing characteristic peaks in its powder X-ray diffraction pattern. google.com

N-Alkylation and N-Acylation Pathways

N-alkylation and N-acylation are fundamental transformations for modifying the properties and reactivity of the 1,4-diazabicyclo[3.2.1]octane scaffold. These reactions allow for the introduction of a wide range of substituents at the nitrogen atoms, which is a key strategy in the synthesis of derivatives with specific biological activities. google.comgoogle.com

Selective functionalization of one nitrogen atom over the other is often a synthetic challenge. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to achieve regioselective N-alkylation or N-acylation. evitachem.com For example, N-Boc protected 3,8-diazabicyclo[3.2.1]octane allows for selective functionalization at the N8 position. evitachem.com Subsequent removal of the Boc group then allows for further modification at the N3 position. evitachem.com

The synthesis of various N-substituted derivatives has been reported. For example, maraviroc (B1676071) analogues containing the 3,8-diazabicyclo[3.2.1]octane scaffold have been synthesized through a sequence involving protection of one nitrogen, debenzylation, and subsequent functionalization. rsc.org Reductive amination with aldehydes and alkylation with alkyl halides or sulfonates are also common methods for introducing alkyl groups onto the nitrogen atoms. google.com

N-acylation is typically achieved by reacting the diazabicyclic compound with an acylating agent such as an acid chloride or anhydride. This reaction is often used to introduce amide functionalities, which can be important for the biological activity of the resulting molecules. google.com

Transformations Involving the Bicyclic Skeleton

Beyond reactions at the nitrogen centers, the bicyclic framework of (5R)-1,4-diazabicyclo[3.2.1]octane derivatives can undergo significant transformations, including ring-opening and rearrangement reactions. These reactions often lead to the formation of new carbocyclic and heterocyclic systems.

Ring-Opening Reactions of Strained Derivatives

The strained nature of the bicyclic system can make it susceptible to ring-opening reactions under certain conditions. These reactions can be promoted by nucleophiles or Lewis acids and can lead to the formation of monocyclic or acyclic products.

While specific examples for (5R)-1,4-diazabicyclo[3.2.1]octane are less common in the provided search results, studies on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) system provide insight into this type of reactivity. Quaternary ammonium salts derived from DABCO can undergo nucleophilic ring-opening to yield 1,4-disubstituted piperazines. lookchem.comrsc.org These reactions are often carried out at high temperatures in solvents like polyethylene (B3416737) glycol (PEG) or diglyme. lookchem.comrsc.org A variety of nucleophiles, including phenols, can be used in these transformations. rsc.org

The ring-opening of donor-acceptor cyclopropanes can also be mediated by DABCO, leading to the formation of stable zwitterions which can be used in further synthetic transformations. lnu.edu.cn This highlights the ability of bicyclic diamines to act as catalysts in ring-opening processes.

Rearrangement Reactions and Isomerization Processes

Skeletal rearrangements of diazabicyclic systems can lead to the formation of new, often complex, molecular architectures. These rearrangements can be triggered by various reagents and conditions and often proceed through cationic or radical intermediates.

A notable example is the rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes. acs.orgnih.gov This transformation has been observed in the context of 1,3-dipolar cycloaddition reactions of 3-oxidopyraziniums with acrylates. The initially formed 3,8-diazabicyclo[3.2.1]octane adduct can rearrange to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system, particularly in the presence of acid. acs.orgnih.gov This rearrangement is proposed to proceed via a Wagner-Meerwein type mechanism. nih.gov

Radical-mediated rearrangements have also been reported. For instance, aminyl radicals generated from azanorbornane derivatives can undergo a regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.esnih.govacs.org This ring-expansion reaction is influenced by the nature of the bicyclic skeleton. us.esnih.gov

The table below summarizes the cycloaddition reactions of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylate (B77674) derivatives, which can lead to the formation of 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.2]octane products. acs.org

EntryDipolarophileConditionsProduct(s)Yield (%)
1Methyl acrylatert, 2 h3,8-Diazabicyclo[3.2.1]octane73
2tert-Butyl acrylatert, 3 h3,8-Diazabicyclo[3.2.1]octane71
3Methyl crotonatert, 6 h3,8-Diazabicyclo[3.2.1]octane51
4Methyl cinnamatert, 72 hNo reaction-
5Methyl cinnamate50 °C, 24 hNo reaction-
6Methyl cinnamate80 °C, 4 h3,8-Diazabicyclo[3.2.1]octane (regioisomers)13
13Methyl 2-phenyl acrylatert, 5 h2,5-Diazabicyclo[2.2.2]octane40

Detailed Mechanistic Studies of Key Synthetic and Transformative Reactions

Detailed mechanistic studies, often combining experimental evidence with computational calculations, are essential for a thorough understanding of the reactions involving (5R)-1,4-diazabicyclo[3.2.1]octane derivatives.

The mechanism of the rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes has been investigated using DFT calculations. acs.orgnih.gov These studies support a stepwise mechanism involving protonation of the enamide, followed by a Wagner-Meerwein rearrangement. nih.gov The theoretical calculations are consistent with the experimental observation that the [3.2.1] adduct is the kinetic product, which can then rearrange to the more stable [2.2.2] isomer. acs.orgnih.gov

The radical-mediated rearrangement of azanorbornanic aminyl radicals to 2,8-diazabicyclo[3.2.1]oct-2-enes has also been the subject of mechanistic investigation. us.esnih.gov A proposed mechanism involves the initial formation of an aminyl radical, which then undergoes a regioselective ring-opening to a carbon-centered radical. Subsequent ring-closure leads to the expanded diazabicyclic system. us.es

The table below presents data on the radical rearrangement of various bicyclic azido (B1232118) sulfones. us.es

EntrySubstrateProduct(s)Yield (%)
1N-Boc azanorbornane derivativeRing-expanded productMajor product
2Oxanorbornane derivativeNon-expanded amino derivative-
3Carbanorbornane derivativeNon-expanded amino derivative-
4Pyrrolidine (B122466) derivativeReduced amine (no expansion)49

These studies highlight the intricate interplay of electronic and steric factors in determining the outcome of these reactions and provide a foundation for the rational design of new synthetic routes to valuable nitrogen-containing compounds.

Elucidation of Transition States and Reaction Intermediates

The study of reaction mechanisms for complex bicyclic systems like (5R)-1,4-diazabicyclo[3.2.1]octane derivatives heavily relies on a combination of experimental and computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of reactions, allowing for the characterization of transition states and transient intermediates that are often difficult to observe experimentally.

While specific studies on the (5R)-1,4-diazabicyclo[3.2.1]octane stereoisomer are limited in publicly available literature, extensive research on closely related diazabicyclo[3.2.1]octane isomers provides significant insight into the types of mechanistic pathways these compounds can undergo. These studies highlight the common occurrence of cycloaddition reactions and radical-mediated rearrangements.

For instance, the formation of 3,8-diazabicyclo[3.2.1]octane systems through the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with various dipolarophiles has been a subject of detailed mechanistic investigation. researchgate.netsciforum.netacs.org These reactions proceed through well-defined transition states, and their structures have been elucidated using computational methods. researchgate.netacs.org The regioselectivity and stereoselectivity of these cycloadditions are dictated by the electronic and steric properties of both the 3-oxidopyrazinium and the dipolarophile.

A notable example involves the reaction of 1,5-dimethylpyrazinium-3-olate with methyl acrylate, where theoretical calculations have been employed to analyze the different possible stereoisomeric (endo and exo) and regioisomeric pathways. researchgate.net The results indicate a preference for the exo pathway and the formation of the 6-ester as the major product, which aligns with experimental observations. researchgate.net The formation of the diazabicyclo[3.2.1]octane core in these reactions is a concerted process, passing through a single transition state.

Furthermore, rearrangements of related bicyclic systems have been studied, providing a framework for understanding potential transformations of (5R)-1,4-diazabicyclo[3.2.1]octane derivatives. A detailed computational analysis of the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems has revealed the key intermediates and transition states involved. acs.orgnih.govus.es The proposed mechanism, supported by DFT calculations, involves the initial formation of an aminyl radical intermediate, followed by a regioselective ring-opening to a carbon-centered radical. Subsequent ring-closure leads to the expanded diazabicyclo[3.2.1]octane system. acs.orgnih.govus.es

The table below summarizes the types of intermediates and transition states that are typically investigated in the reactions of diazabicyclo[3.2.1]octane systems, based on studies of related isomers.

Reaction TypeReactantsIntermediate(s)Transition State(s)Product(s)
1,3-Dipolar Cycloaddition3-Oxidopyrazinium, AlkeneConcerted, no distinct intermediateSingle, five-membered ring3,8-Diazabicyclo[3.2.1]octane derivative
Radical RearrangementAzanorbornaneAminyl radical, Carbon-centered radicalRing-opening TS, Ring-closing TS2,8-Diazabicyclo[3.2.1]oct-2-ene derivative

These examples underscore the importance of computational chemistry in elucidating the intricate details of reaction mechanisms involving diazabicyclo[3.2.1]octane scaffolds. Similar methodologies could be applied to investigate the specific reactivity of (5R)-1,4-diazabicyclo[3.2.1]octane derivatives to understand their unique chemical behavior.

Kinetic and Thermodynamic Analyses of Reactivity Patterns

In the context of (5R)-1,4-diazabicyclo[3.2.1]octane derivatives, understanding the interplay between kinetics and thermodynamics is crucial for controlling reaction outcomes. For instance, in cycloaddition reactions leading to the formation of the diazabicyclo[3.2.1]octane core, different regioisomeric and stereoisomeric products can be formed. The product distribution will depend on the relative heights of the energy barriers leading to each product (kinetic control) and the relative stabilities of the final products (thermodynamic control).

Computational studies on the 1,3-dipolar cycloaddition of 1,5-dimethylpyrazinium-3-olate with methyl acrylate have provided valuable data on the thermodynamic and kinetic parameters for the formation of different isomers. researchgate.net The calculated activation energies and reaction enthalpies allow for a prediction of the major and minor products. It has been generally found that the exo pathway is kinetically and thermodynamically preferred, leading to the formation of the 6-ester as the dominant regioisomer. researchgate.net

The following table presents illustrative data from a DFT study on the cycloaddition of a pyrazinium-3-olate with an acrylate, showcasing how kinetic and thermodynamic parameters are used to interpret reactivity patterns. researchgate.net

PathwayRelative Activation Energy (kcal/mol)Relative Enthalpy (kcal/mol)Kinetic/Thermodynamic Preference
6-exo0.00.0Most Favored
7-exo+2.5+1.8Less Favored
6-endo+4.0+3.5Less Favored
7-endo+5.1+4.2Least Favored

This data clearly indicates that the 6-exo cycloadduct is the most favored product both kinetically (lowest activation energy) and thermodynamically (lowest relative enthalpy).

Similarly, in the radical rearrangement of azanorbornanes to 2,8-diazabicyclo[3.2.1]oct-2-enes, computational studies have been used to compare the activation barriers of the desired ring-expansion pathway with competing reactions, such as hydrogen atom transfer (HAT). acs.orgnih.govus.es The relative activation energies of the transition states for these competing pathways determine the product ratio. For certain substrates, the HAT reaction is preferred due to a lower activation barrier, while for others, the ring expansion becomes competitive or even dominant. acs.orgnih.gov

These analyses demonstrate the power of combining kinetic and thermodynamic data, often obtained through computational chemistry, to understand and predict the reactivity of complex molecules like diazabicyclo[3.2.1]octane derivatives. Such insights are invaluable for optimizing reaction conditions to favor the formation of a desired product, a critical aspect in the synthesis of complex pharmaceutical targets.

Computational and Theoretical Chemistry of the 5r 1,4 Diazabicyclo 3.2.1 Octane System

Molecular Geometry and Conformational Analysis

The 1,4-diazabicyclo[3.2.1]octane system is characterized by a fused six-membered piperazine (B1678402) ring and a five-membered pyrrolidine (B122466) ring. The inherent strain in this bicyclic structure dictates its preferred conformations. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the stable conformers and the energy barriers between them.

Derivatives of the related 3,8-diazabicyclo[3.2.1]octane have been shown to adopt conformations similar to that of the potent analgesic epibatidine (B1211577), a factor believed to be linked to their pharmacological activity. nih.gov These conformational similarities are often investigated through a combination of theoretical calculations and high-field NMR spectroscopy. nih.gov

Electronic Structure and Bonding Characteristics via Quantum Chemical Methods

Quantum chemical methods are essential for understanding the electronic properties of the (5R)-1,4-diazabicyclo[3.2.1]octane system. These calculations provide information on charge distribution, molecular orbitals, and the nature of chemical bonds, which are fundamental to its reactivity and interactions.

In diazabicycloalkanes, the spatial orientation of the nitrogen lone pairs is a critical feature. mdpi.com The interaction between these lone pairs, either through-space or through-bonds, plays a significant role in stabilizing the molecule and its protonated or radical cation forms. mdpi.com Natural Bond Orbital (NBO) analysis is a powerful tool to investigate hyperconjugative interactions involving the nitrogen lone pairs and adjacent C-N and C-C bonds, which in turn define the conformational preferences of the molecule. mdpi.com

Quantum mechanic calculations have been employed to elucidate the electronic structure of 3,8-diazabicyclo[3.2.1]octane derivatives in relation to their affinity for µ-opioid receptors. clockss.org These studies can reveal correlations between electronic properties and biological activity.

Prediction of Spectroscopic Properties (e.g., ECD, NMR Chemical Shifts)

Computational methods allow for the prediction of various spectroscopic properties, which can be used to validate experimentally observed data or to predict the spectra of yet-to-be-synthesized compounds.

For example, theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and provide insights into the conformational dynamics of the molecule in solution. High-field NMR spectroscopy, in conjunction with theoretical calculations, has been used to compare the conformational and structural aspects of 3,8-diazabicyclo[3.2.1]octane derivatives with epibatidine. nih.gov

Vibrational spectroscopy, such as infrared (IR) spectroscopy, can also be modeled computationally. The analysis of calculated vibrational frequencies can help in the interpretation of experimental IR spectra, including the characteristic Bohlmann bands observed in some diazabicycloalkane systems. mdpi.com The prediction of octane (B31449) numbers from IR spectroscopic data has also been explored, showcasing the utility of computational spectroscopy in predicting fuel properties. kaust.edu.sa

Reaction Pathway Modeling and Energy Profile Calculations

Understanding the reactivity of the (5R)-1,4-diazabicyclo[3.2.1]octane system is crucial for its application in synthesis. Reaction pathway modeling and the calculation of energy profiles for various transformations provide valuable mechanistic insights.

For instance, the regioselective rearrangement of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems has been studied both experimentally and computationally. us.es These studies help to elucidate the reaction mechanism, including the identification of transition states and the calculation of activation energies for competing reaction pathways. us.es

Similarly, the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates to form 3,8-diazabicyclo[3.2.1]octanes has been investigated using DFT methods. acs.orgresearchgate.net These calculations can determine the feasibility of different reaction pathways, such as a direct cycloaddition versus a rearrangement mechanism, and can predict the stereochemical outcome of the reaction. acs.orgresearchgate.net

Solvent Effects and Stereoelectronic Influences on Reactivity and Stability

The surrounding environment, particularly the solvent, can have a profound impact on the reactivity and stability of the (5R)-1,4-diazabicyclo[3.2.1]octane system. Computational models can account for these effects.

The Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) method are commonly used to simulate the influence of a solvent on the electronic structure and energetics of a molecule. us.esrsc.org These models have been applied to study the conformational preferences of diazabicyclo analogues of maraviroc (B1676071) in water, providing insights into their biological activity. rsc.org Solvent effects have also been considered in the study of the rearrangement of azanorbornanic aminyl radicals. us.es

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are also critical in determining the reactivity and stability of this bicyclic system. The orientation of the nitrogen lone pairs, for example, can influence the molecule's ability to act as a nucleophile or a base.

Advanced Molecular Dynamics Simulations for Conformational Landscapes

While static quantum chemical calculations provide information about energy minima and transition states, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape of the (5R)-1,4-diazabicyclo[3.2.1]octane system.

MD simulations can be used to explore the accessible conformations of the molecule over time, providing a more complete understanding of its flexibility and dynamics. These simulations have been employed to study the binding of ligands containing a diazabicyclo[3.2.1]octane core to biological targets. tubitak.gov.tr For example, MD simulations of avibactam, which features a related 1,6-diazabicyclo[3.2.1]octane core, complexed with β-lactamase have been performed to determine the stability of the ligand in the binding site. tubitak.gov.tr

These simulations can also be used to calculate free binding energies, providing a quantitative measure of the affinity of a ligand for its receptor. tubitak.gov.tr

Applications in Advanced Organic Synthesis and Chemical Research

Asymmetric Chiral Building Blocks in Complex Molecule Synthesis

The enantiomerically pure nature of (5R)-1,4-Diazabicyclo[3.2.1]octane makes it an important chiral building block. This allows for the introduction of a fixed stereocenter, guiding the stereochemical outcome of subsequent reactions and enabling the construction of complex chiral molecules.

Precursors for Structured Molecular Scaffolds and Chemical Probes

The 1,4-diazabicyclo[3.2.1]octane framework serves as a robust and sterically defined core for the development of novel molecular scaffolds. These scaffolds are foundational structures that can be further functionalized to create chemical probes, which are small molecules used to study biological systems. For instance, derivatives of the related 3,8-diazabicyclo[3.2.1]octane have been synthesized and investigated as potential analgesics, acting as analogues of the potent natural product epibatidine (B1211577). nih.gov These synthetic analogues, which incorporate a chlorinated heteroaryl ring, demonstrated significant activity in pain-relief assays, highlighting the utility of the diazabicyclo[3.2.1]octane core in constructing biologically active molecules. nih.gov The development of such compounds relies on the core scaffold to correctly position interactive functional groups in three-dimensional space, which is crucial for binding to biological targets like nicotinic acetylcholine (B1216132) receptors. nih.gov

The synthesis of these structured scaffolds often involves multi-step sequences. For example, the creation of a (1S,5R,6R*)-3-benzyl-7-(trifluoromethyl)-3,8-diazabicyclo[3.2.1]octane-6,8-dicarboxylate derivative was achieved through a sequence involving dihydroxylation, oxidation to a dialdehyde, and subsequent reductive amination with benzylamine (B48309). dtu.dk This demonstrates how the core bicyclic structure can be elaborated into more complex and highly functionalized molecules suitable for use as chemical probes.

Components in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukrsc.org The goal of DOS is to efficiently generate molecular complexity and explore new areas of chemical space. mdpi.comfrontiersin.org Bicyclic scaffolds, such as those based on the diazabicyclo[3.2.1]octane core, are highly valuable in DOS because their rigid frameworks allow for the systematic variation of substituents (appendage diversity) while maintaining a defined three-dimensional shape. mdpi.com

Researchers have utilized amino acid and sugar derivatives to generate libraries of peptidomimetics built around bicyclic cores, including the related 6,8-dioxa-3-azabicyclo[3.2.1]octane. mdpi.comfrontiersin.org This approach takes advantage of the inherent chirality and polyfunctionality of the starting materials to produce sp3-rich, complex molecules. frontiersin.org The resulting libraries of compounds can then be screened in chemical genetics studies to identify molecules that interact with specific biological targets or induce a particular phenotype. mdpi.com The diazabicyclo[3.2.1]octane skeleton is an attractive component for such libraries due to its conformational rigidity and the potential to mimic peptide turns or other secondary structures.

Application AreaScaffold TypeKey Features
Molecular Scaffolds 3,8-Diazabicyclo[3.2.1]octaneRigid framework, precursor for epibatidine analogues. nih.gov
Chemical Probes Functionalized 3,8-diazabicyclo[3.2.1]octanesPrecise 3D positioning of functional groups for biological targeting. nih.govdtu.dk
Diversity-Oriented Synthesis Bicyclo[3.2.1]octane-based peptidomimeticsGeneration of structurally diverse libraries, exploration of chemical space. mdpi.comfrontiersin.org
Chemical Library Generation 6,8-Dioxa-3-azabicyclo[3.2.1]octaneUse of natural building blocks (amino acids, sugars) to create sp3-rich molecules. mdpi.comfrontiersin.org

Role in the Synthesis of Natural Product Analogues and Intermediates with the [3.2.1] Octane (B31449) Core

The bicyclo[3.2.1]octane ring system is a core structure in numerous biologically active natural products. Consequently, synthetic routes to this framework and its heterocyclic variants are of significant interest for the total synthesis of these natural products and the creation of novel analogues with improved properties.

Nitrogen-containing bicyclo[3.2.1]octane systems, such as the 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane scaffolds, are central to alkaloids like the hosieines and tropanes, respectively. rsc.orgresearchgate.netrsc.org The synthesis of these complex molecules often relies on the stereoselective construction of the bicyclic core as a key strategic step. rsc.orgresearchgate.net For instance, derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized as analogues of epibatidine, a potent analgesic alkaloid. nih.gov These synthetic efforts aim to replicate or improve upon the biological activity of the natural product while potentially reducing toxicity.

The 1,4-diazabicyclo[3.2.1]octane structure itself serves as a key intermediate for more complex targets. Its defined structure and available nitrogen atoms provide handles for further chemical elaboration, making it a valuable precursor in the synthesis of novel compounds that mimic the structural and electronic properties of natural products containing the bicyclo[3.2.1]octane core.

Natural Product FamilyCore ScaffoldRelevance
Tropane Alkaloids 8-Azabicyclo[3.2.1]octaneCentral core of the family; synthesis requires stereoselective methods. rsc.orgresearchgate.net
Hosieine Alkaloids 2-Azabicyclo[3.2.1]octaneCore of cytisine-like alkaloids with affinity for nicotinic receptors. researchgate.netrsc.org
Epibatidine Analogues 3,8-Diazabicyclo[3.2.1]octaneSynthetic analogues developed as potent analgesics. nih.gov

Potential as Organocatalysts or Ligands in Enantioselective Transformations (based on related bicyclic amines)

While specific applications of (5R)-1,4-diazabicyclo[3.2.1]octane as an organocatalyst are not extensively documented, the broader class of chiral bicyclic amines is well-established in enantioselective catalysis. These molecules can act as chiral bases, nucleophiles, or as ligands for metal catalysts, inducing asymmetry in chemical reactions.

A prominent example of a related bicyclic amine in catalysis is 1,4-diazabicyclo[2.2.2]octane (DABCO). eurjchem.com Although achiral, DABCO is a highly effective nucleophilic catalyst and base in a wide array of organic transformations. eurjchem.com The catalytic activity of DABCO stems from its sterically accessible nitrogen atoms and rigid structure.

The chiral nature of (5R)-1,4-diazabicyclo[3.2.1]octane suggests its potential use in asymmetric catalysis, analogous to how chiral cinchona alkaloids are used. These alkaloids, which feature a bicyclic amine core, are powerful organocatalysts for various enantioselective reactions. tandfonline.com For example, a cinchona alkaloid-derived catalyst has been successfully used in a tandem [3+2] cycloaddition/cyclization reaction to produce bridged 3,8-diazabicyclo[3.2.1]octanes with excellent enantioselectivity (93-99% ee). tandfonline.com This demonstrates that a chiral environment provided by a bicyclic amine scaffold can effectively control the stereochemical outcome of a reaction. Given these precedents, (5R)-1,4-diazabicyclo[3.2.1]octane holds promise as a scaffold for new chiral ligands and organocatalysts for use in asymmetric synthesis.

Advanced Characterization and Analytical Methodologies for 5r 1,4 Diazabicyclo 3.2.1 Octane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the three-dimensional structure of (5R)-1,4-Diaza-bicyclo[3.2.1]octane derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the bicyclic core and the assignment of relative stereochemistry.

In derivatives like (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, the ¹H NMR spectrum displays distinct signals for each proton in the structure. alliedacademies.orgalliedacademies.org For example, the protons on the bicyclic frame typically appear as complex multiplets due to spin-spin coupling, with chemical shifts and coupling constants that are highly dependent on their spatial orientation (axial or equatorial). Two-dimensional NMR techniques, such as COSY and HSQC, are employed to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning the complex spin systems. The nuclear Overhauser effect (NOE), measured via NOESY experiments, provides through-space correlations between protons, which is critical for confirming the relative stereochemistry at the chiral centers. nih.gov

The following table summarizes representative ¹H NMR spectral data for a derivative of the target compound.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Solvent Reference
(2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideAromatic (benzyl)7.35-7.46mCDCl₃ alliedacademies.org
Amide7.30sCDCl₃ alliedacademies.org
O-CH₂ (benzyl)4.90-4.97dd, J=11.2, 18CDCl₃ alliedacademies.org
H-53.68-3.70d, J=4.8CDCl₃ alliedacademies.org
H-23.63sCDCl₃ alliedacademies.org
Bicyclic CH₂2.91sCDCl₃ alliedacademies.org
Bicyclic CH2.04-2.08mCDCl₃ alliedacademies.org
Bicyclic CH1.82-1.85mCDCl₃ alliedacademies.org
Bicyclic CH₂1.61-1.65mCDCl₃ alliedacademies.org

Note: The specific assignments for all bicyclic protons require detailed 2D NMR analysis.

Single Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Structure Analysis

Single crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. For derivatives of this compound, this technique provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the solid-state conformation of the molecule. alliedacademies.orgalliedacademies.org

The analysis confirms the bicyclic [3.2.1] octane (B31449) ring system and can reveal specific conformations, such as a boat-envelope-chair arrangement. srce.hr The crystal structure of (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide was successfully determined, verifying its assumed structure. alliedacademies.orgalliedacademies.org By employing anomalous dispersion effects, typically using a copper radiation source for crystals containing atoms heavier than oxygen, the absolute stereochemistry at the chiral centers (e.g., 5R) can be definitively established. nih.gov The resulting crystallographic data also details the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. srce.hruni-regensburg.de

Different crystalline forms (polymorphs) of related diazabicyclooctane salts have been identified using powder X-ray diffraction, each exhibiting unique diffraction patterns. google.comgoogle.comgoogle.comgoogle.com

Compound/Derivative Crystal System Space Group Unit Cell Parameters Reference
1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate (at 123 K)OrthorhombicPca2₁a = 12.8835 Å, b = 7.6819 Å, c = 11.4392 Å uni-regensburg.de
(1R,4R,5S)-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octaneOrthorhombicP2₁2₁2₁a = 9.586 Å, b = 43.14 Å, c = 5.289 Å nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Chirality Assessment

Chiroptical spectroscopy techniques are essential for assessing the chirality of this compound. These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light.

Optical rotation, a simple chiroptical measurement, provides a macroscopic confirmation of chirality. For instance, a specific derivative, (2S,5R)-N-((1s,4s)-4-aminocyclohexyl)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, exhibited a specific rotation of [α]²⁶D +12.686° (c 0.885, CHCl₃), confirming its enantiomerically enriched nature. google.com

Electronic Circular Dichroism (ECD) provides more detailed stereochemical information. The ECD spectrum, a plot of the difference in absorption of left and right circularly polarized light versus wavelength, is highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the 5R configuration), the absolute configuration can be confidently assigned. While specific ECD data for the parent this compound is not widely published, this technique remains a powerful tool for its chiral derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. clockss.orgpwr.edu.pl HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, typically with an accuracy of a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, often detecting the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. alliedacademies.orgus.es Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. This fragmentation provides valuable structural information, helping to confirm the connectivity of the bicyclic core and its substituents.

Compound Derivative Ionization Mode Calculated m/z Found m/z Adduct Reference
(2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideESI+298.1162298.1134[M+Na]⁺ alliedacademies.org
A 2,3-diazabicyclo[3.2.1]oct-2-ene derivativeESI416.1256416.1244[M+Na]⁺ us.es
A 3,6-diazabicyclo[3.2.1]octan-4-one derivativeESI-TOF371.1478371.1492[M+Na]⁺ jst.go.jp

Chromatographic Techniques for Separation and Purity Assessment, including Chiral HPLC for Enantiomeric Excess

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound and its derivatives. Column chromatography using silica (B1680970) gel is frequently employed as a primary purification step after synthesis to separate the desired product from reagents and byproducts. alliedacademies.orgnewdrugapprovals.orgnewdrugapprovals.org

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the final compound. newdrugapprovals.orgnewdrugapprovals.org A reversed-phase C18 column is typically used with a suitable mobile phase, and detection is often performed with a UV detector.

To determine the enantiomeric purity or enantiomeric excess (ee) of the (5R) isomer, Chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For a derivative of the target compound, baseline separation of enantiomers was achieved using a Chiralpak AD-H column, allowing for accurate quantification of each enantiomer and thus the determination of the enantiomeric excess. google.com

Technique Stationary Phase Mobile Phase Purpose Reference
Column ChromatographySilica gel (60-120 mesh)Ethyl acetate (B1210297) / HexanePurification newdrugapprovals.org
HPLCNot specifiedNot specifiedPurity determination (91.6%) newdrugapprovals.org
Chiral HPLCChiralpak AD-HHexane / Ethanol (9:1)Enantiomeric separation google.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives.

FTIR spectroscopy is particularly useful for identifying characteristic bond vibrations. For example, in derivatives containing an amide group, characteristic stretches for N-H (around 3265 cm⁻¹) and C=O (around 1650 cm⁻¹) bonds are readily observed. alliedacademies.org C-H stretching and bending vibrations, as well as C-N stretching vibrations, also appear in the spectrum, confirming the presence of the core structure.

Raman spectroscopy offers complementary information, especially regarding the skeletal vibrations of the bicyclic ring and non-polar bonds. While less commonly reported for this specific compound, computational studies on the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to assign the complex skeletal modes observed in its Raman spectrum. researchgate.netresearchgate.net Such analyses can provide insights into the conformational properties of the ring system.

Compound Derivative Technique Characteristic Peaks (cm⁻¹) Assignment Reference
(2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideIR (KBr pellet)3265N-H stretch alliedacademies.org
1650C=O stretch (amide) alliedacademies.org
1600Aromatic C=C stretch alliedacademies.org
A 3,6-diazabicyclo[3.2.1]octan-4-one derivativeIR (ATR)2910C-H stretch jst.go.jp
1621C=O stretch jst.go.jp
1255, 1147C-N stretch jst.go.jp

Future Perspectives and Emerging Research Avenues for 5r 1,4 Diazabicyclo 3.2.1 Octane

Development of More Sustainable and Atom-Economical Synthetic Strategies

The current multi-step syntheses of (5R)-1,4-diazabicyclo[3.2.1]octane often involve protecting groups and generate significant waste, highlighting the need for greener and more efficient methods. Future efforts will likely focus on the following:

Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods to construct the bicyclic core will be a major focus. rsc.org This could involve asymmetric cyclization reactions or the desymmetrization of prochiral precursors. Such strategies would significantly improve atom economy by minimizing the use of chiral auxiliaries and resolving agents.

One-Pot and Tandem Reactions: Designing cascade or domino reactions that form multiple bonds in a single operation offers an elegant and atom-economical route to the (5R)-1,4-diazabicyclo[3.2.1]octane core. These transformations, potentially catalyzed by organocatalysts or transition metals, would reduce the number of synthetic steps, solvent usage, and purification efforts.

Use of Greener Solvents and Reagents: A shift towards the use of water, deep eutectic solvents (DESs), or other environmentally friendly reaction media is anticipated. colab.wsresearchgate.net The development of solid-supported reagents and catalysts will also contribute to waste reduction and easier product isolation.

StrategyAdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, improved atom economyDevelopment of novel chiral catalysts and asymmetric transformations.
One-Pot and Tandem ReactionsReduced step count, less waste, increased efficiencyDesign of new cascade reaction sequences.
Bio-inspired and Enzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally friendlyIdentification and engineering of suitable enzymes.
Greener Solvents and ReagentsReduced environmental impact, improved safetyExploration of alternative reaction media and recyclable catalysts.

Exploration of Novel Reactivity and Transformation Pathways

The inherent strain and unique geometry of the (5R)-1,4-diazabicyclo[3.2.1]octane scaffold suggest a rich and largely unexplored reactivity profile. Future research will likely delve into:

Selective Functionalization: Developing methods for the regioselective and stereoselective functionalization of the bicyclic core is crucial for creating diverse libraries of derivatives. This includes C-H activation, late-stage functionalization, and the introduction of various substituents at different positions on the ring system.

Ring-Opening and Rearrangement Reactions: Investigating the controlled ring-opening or rearrangement of the diazabicyclic system could lead to novel and complex molecular architectures that are otherwise difficult to access. nih.govacs.org For example, a Wagner-Meerwein type rearrangement has been observed in related diazabicyclo[3.2.1]octane systems. acs.org

1,3-Dipolar Cycloadditions: The azomethine ylide character of related oxidopyraziniums suggests that (5R)-1,4-diazabicyclo[3.2.1]octane derivatives could participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, providing access to complex polycyclic systems. researchgate.netacs.org

Exploiting Ring Strain: The inherent ring strain of the bicyclic system can be harnessed to drive specific chemical transformations, leading to unique reactivity patterns not observed in more flexible acyclic or monocyclic analogues.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for (5R)-1,4-diazabicyclo[3.2.1]octane and its derivatives to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis: Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. rsc.org It also allows for the safe handling of hazardous reagents and intermediates. The development of flow-based methods for the key steps in the synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane will be a key area of research.

Automated Synthesis and High-Throughput Screening: Integrating flow chemistry with automated synthesis platforms will facilitate the rapid generation of libraries of (5R)-1,4-diazabicyclo[3.2.1]octane derivatives for high-throughput screening in drug discovery and materials science. This will accelerate the identification of new lead compounds and materials with desired properties.

In-line Analysis and Optimization: The incorporation of in-line analytical techniques, such as NMR and mass spectrometry, into flow systems will allow for real-time reaction monitoring and optimization, further enhancing the efficiency of the synthetic process.

TechnologyBenefits for (5R)-1,4-Diazabicyclo[3.2.1]octane Synthesis
Flow ChemistryImproved control, safety, scalability, and efficiency. rsc.org
Automated SynthesisRapid library generation for high-throughput screening.
In-line AnalyticsReal-time monitoring and optimization of reaction conditions.

Computational Design and Predictive Modeling for New (5R)-1,4-Diazabicyclo[3.2.1]octane-Based Scaffolds

Computational tools are becoming increasingly powerful in guiding the design of new molecules with specific properties. For (5R)-1,4-diazabicyclo[3.2.1]octane, this will involve:

De Novo Design: Using computational algorithms to design novel scaffolds based on the (5R)-1,4-diazabicyclo[3.2.1]octane framework with optimized binding affinities for specific biological targets.

Predictive Modeling of ADMET Properties: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification of promising drug candidates and the avoidance of costly late-stage failures.

Understanding Structure-Activity Relationships (SAR): Utilizing computational methods to elucidate the key structural features of (5R)-1,4-diazabicyclo[3.2.1]octane derivatives that govern their biological activity, thereby guiding the design of more potent and selective compounds. Theoretical calculations and high-field 1H NMR spectroscopy have been used to compare the conformation of diazabicyclo[3.2.1]octane derivatives to that of other biologically active molecules. nih.gov

Potential Applications in Materials Science and Supramolecular Chemistry

While the primary focus has been on its pharmaceutical applications, the unique structural and chemical properties of (5R)-1,4-diazabicyclo[3.2.1]octane make it a promising candidate for applications in materials science and supramolecular chemistry.

Chiral Ligands and Catalysts: The chiral nature of (5R)-1,4-diazabicyclo[3.2.1]octane makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis.

Building Blocks for Supramolecular Assemblies: The ability of the diazabicyclic core to participate in hydrogen bonding and other non-covalent interactions makes it a suitable building block for the construction of well-defined supramolecular architectures such as cages, polymers, and metal-organic frameworks (MOFs). smolecule.com

Ionophores and Sensors: The cavity-like structure of the bicyclic system suggests its potential use in the design of ionophores for the selective binding and transport of ions. smolecule.com Derivatives could also be developed as fluorescent sensors for the detection of specific analytes.

Chiral Polymers and Materials: Incorporation of the (5R)-1,4-diazabicyclo[3.2.1]octane unit into polymer backbones could lead to the development of new chiral materials with interesting optical, electronic, or mechanical properties.

Application AreaRationalePotential Impact
Asymmetric CatalysisChiral, rigid scaffoldDevelopment of new, highly selective catalysts.
Supramolecular ChemistryDefined 3D structure, hydrogen bonding capabilitiesCreation of novel functional materials and assemblies. smolecule.com
Ion SensingPre-organized cavity for ion bindingDesign of selective ionophores and chemical sensors. smolecule.com
Materials ScienceIntroduction of chirality and rigidity into polymersDevelopment of advanced materials with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.